molecular formula C7H9FN2O B071118 3-(6-Fluoropyridazin-3-yl)propan-1-ol CAS No. 174607-40-0

3-(6-Fluoropyridazin-3-yl)propan-1-ol

Cat. No.: B071118
CAS No.: 174607-40-0
M. Wt: 156.16 g/mol
InChI Key: XLPLUSWEEYAHRR-UHFFFAOYSA-N
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Description

3-(6-Fluoropyridazin-3-yl)propan-1-ol is a fluorinated pyridazine derivative with a propanol side chain attached at the 3-position of the heterocyclic ring. Its molecular formula is C₇H₉FN₂O, and its molecular weight is 170.16 g/mol (calculated). Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, distinguishes this compound from pyridine derivatives. Structural characterization of such compounds typically employs X-ray crystallography tools like SHELX , though direct evidence linking this method to the target compound is absent in provided materials.

Properties

CAS No.

174607-40-0

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

3-(6-fluoropyridazin-3-yl)propan-1-ol

InChI

InChI=1S/C7H9FN2O/c8-7-4-3-6(9-10-7)2-1-5-11/h3-4,11H,1-2,5H2

InChI Key

XLPLUSWEEYAHRR-UHFFFAOYSA-N

SMILES

C1=CC(=NN=C1CCCO)F

Canonical SMILES

C1=CC(=NN=C1CCCO)F

Synonyms

3-Pyridazinepropanol,6-fluoro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(6-Fluoropyridazin-3-yl)propan-1-ol with pyridine-based analogs from commercial catalogs and synthetic studies:

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Price (1g)
This compound Pyridazine F (6-position) C₇H₉FN₂O 170.16 Not available Not listed
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol Pyridine F (5-position), NH₂ (2-position) C₈H₁₁FN₂O 170.18 1228666-36-1 \$400
3-(6-Chloropyridin-3-yl)propan-1-ol Pyridine Cl (6-position) C₈H₁₀ClNO 171.63 117528-27-5 Not listed

Key Structural and Functional Differences:

Pyridazine’s dual nitrogen atoms may enhance hydrogen-bonding capacity compared to pyridine derivatives.

Substituent Effects: Fluorine Position: In the target compound, fluorine occupies the 6-position on pyridazine, whereas in 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol, fluorine is at the 5-position on pyridine. This positional variance could influence electronic effects (e.g., dipole moments) and steric interactions. Amino vs.

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